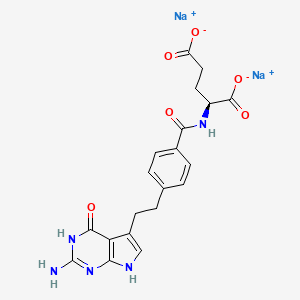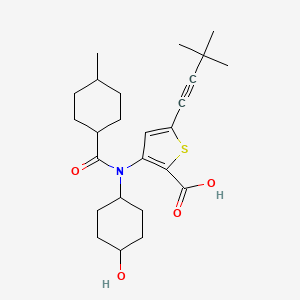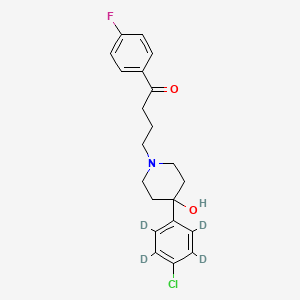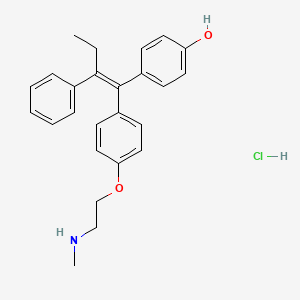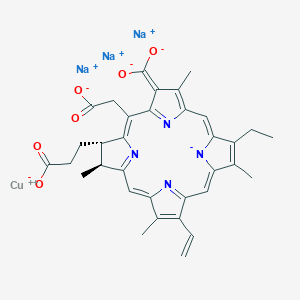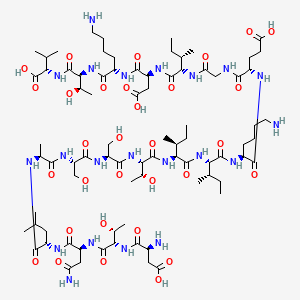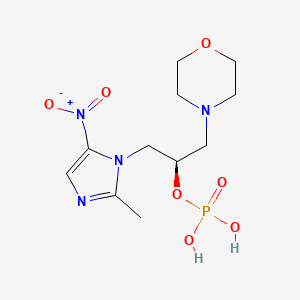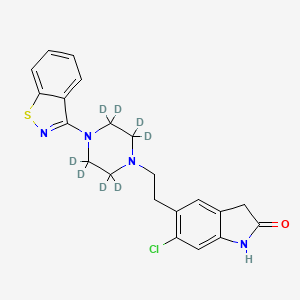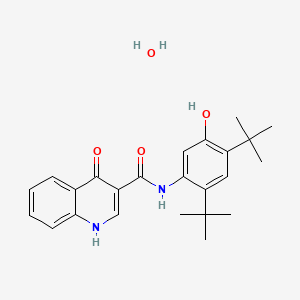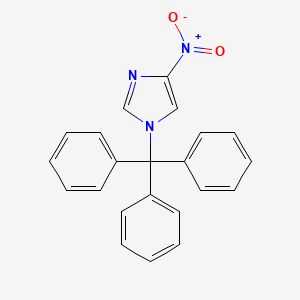
4-Nitro-1-trityl-1H-imidazole
Vue d'ensemble
Description
4-Nitro-1-trityl-1H-imidazole (4N1TI) is an organic compound with an imidazole ring structure and a nitro group attached to the fourth carbon atom of the ring. It is an important intermediate in organic synthesis and has a wide range of applications in pharmaceuticals, biochemistry, and analytical chemistry. 4N1TI has been studied extensively in recent years due to its unique properties, including its ability to undergo a variety of chemical reactions and its potential to act as a pharmacological agent.
Applications De Recherche Scientifique
Treatment of Human African Trypanosomiasis : 1-Aryl-4-nitro-1H-imidazoles, including compounds similar to 4-Nitro-1-trityl-1H-imidazole, have shown potential as treatments for human African trypanosomiasis. These compounds demonstrate curative effects in mouse models of both acute and chronic African trypanosomiasis, with a focus on in vivo active molecules (Trunz et al., 2011).
Applications in Nitrogen-rich Gas Generators : Imidazole-based molecules, including variants of this compound, have been prepared for potential applications in nitrogen-rich gas generators. The energetic salts of these compounds have been studied for their physicochemical properties and their potential in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Photochemical Rearrangement Studies : The photochemical behavior of 2-methyl-5-nitro-1H-imidazoles, related to this compound, has been studied, revealing insights into the photorearrangement of these compounds in water-containing solutions (Pfoertner & Daly, 1987).
Inhibition of Aldehyde Dehydrogenase : 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole (nitrefazole), a related compound, is known for its strong inhibition of aldehyde dehydrogenase, an enzyme involved in alcohol metabolism. This study focuses on the synthesis and structural assignment of nitrefazole and its isomers (Klink, Pachler, & Gottschlich, 1985).
Synthesis of Biginelli-type Compounds : A nano ionic liquid derived from 1-Methyl-3-nitro-1H-imidazol-3-ium has been used to catalyze the synthesis of Biginelli-type compounds, showcasing the application of imidazole-based ionic liquids in organic synthesis (Khazaei et al., 2016).
Antitrypanosomal Agents : Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides, structurally similar to this compound, have been characterized for their antitrypanosomal and antileishmanial activities, demonstrating significant potential as antitrypanosomal agents (Papadopoulou et al., 2012).
Mécanisme D'action
Target of Action
The primary target of CDD3505 is the hepatic cytochrome P450IIIA . This enzyme plays a crucial role in the metabolism of various substances, including drugs and endogenous compounds.
Mode of Action
CDD3505 acts as an inducer of the hepatic cytochrome P450IIIA . It enhances the activity of this enzyme, leading to changes in the metabolism of certain substances within the body.
Biochemical Pathways
The induction of hepatic cytochrome P450IIIA by CDD3505 affects the metabolic pathways involving this enzyme
Pharmacokinetics
It is soluble in dimethyl sulfoxide (dmso) , which suggests that it may have good bioavailability.
Result of Action
The induction of hepatic cytochrome P450IIIA by CDD3505 leads to a significant increase in the levels of high-density lipoprotein cholesterol (HDL) . HDL is often referred to as ‘good cholesterol’ because it carries cholesterol from other parts of your body back to your liver, where it is removed from your body.
Orientations Futures
Imidazole and its derivatives, including 4-Nitro-1-trityl-1H-imidazole, continue to be a rich source of chemical diversity and have become an important synthon in the development of new drugs . Future research will likely focus on the discovery of novel imidazole compounds with improved pharmacological activities and better ADME profiles .
Analyse Biochimique
Biochemical Properties
Imidazoles are known to be key components to functional molecules that are used in a variety of everyday applications
Molecular Mechanism
It is known that imidazoles can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4-nitro-1-tritylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c26-25(27)21-16-24(17-23-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQGVERJAKANJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
